molecular formula C45H74O18 B14626356 Yuccoside C CAS No. 55826-88-5

Yuccoside C

Cat. No.: B14626356
CAS No.: 55826-88-5
M. Wt: 903.1 g/mol
InChI Key: JNTJNUDLVQQYGM-FTILQGHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Yuccoside C is a steroidal saponin isolated from Yucca filamentosa, a plant native to North America and naturalized in Europe. It belongs to the spirostane steroid class, with the molecular formula C₂₇H₄₆O₁₁ and a molecular weight of 1,065.211 . Key properties include:

  • CAS Number: 55750-39-5
  • Physical Properties: Melting point of 292–294°C, specific rotation [α]D = -40 (c = 1.0 in pyridine) .
  • Biological Activity: Demonstrates hypnotic effects and induces drug resistance in mice at 20 mg/kg via intraperitoneal injection .

This compound is structurally characterized by a spirostane backbone with hydroxyl groups at positions 3, 22, and 26, and glycosylation patterns that influence its solubility and bioactivity . Its role in plant cold stress adaptation has been observed in Camellia weiningensis, where it is downregulated under freezing stress (-4°C), suggesting context-dependent metabolic responses .

Properties

CAS No.

55826-88-5

Molecular Formula

C45H74O18

Molecular Weight

903.1 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C45H74O18/c1-19-7-12-45(56-18-19)20(2)30-26(63-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)57-40-37(55)35(53)38(29(17-48)60-40)61-42-39(34(52)32(50)28(16-47)59-42)62-41-36(54)33(51)31(49)27(15-46)58-41/h19-42,46-55H,5-18H2,1-4H3/t19-,20+,21-,22+,23-,24+,25+,26+,27-,28-,29-,30+,31+,32-,33+,34+,35-,36-,37-,38-,39-,40-,41-,42+,43+,44+,45-/m1/s1

InChI Key

JNTJNUDLVQQYGM-FTILQGHWSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C)OC1

Origin of Product

United States

Preparation Methods

Yuccoside C can be isolated from the methanol extract of Yucca filamentosa root . The extraction process involves the use of methanol as a solvent to obtain the saponins from the plant material. The extract is then subjected to various chromatographic techniques to isolate and purify this compound.

Chemical Reactions Analysis

Yuccoside C, like other steroidal saponins, can undergo several types of chemical reactions:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Yuccoside C involves its interaction with biological membranes and proteins. As a steroidal saponin, it can form complexes with cholesterol in cell membranes, leading to changes in membrane permeability and fluidity. This interaction can affect various cellular processes and pathways, including signal transduction and ion transport .

Comparison with Similar Compounds

Structural and Functional Analogues

Protoyuccoside C
  • Source : Yucca filamentosa .
  • Class : Furostane steroid (differs in backbone structure from spirostane).
  • Molecular Formula : C₂₇H₄₆O₁₁ (same as this compound).
  • Key Differences :
    • Lacks the spirostane ring system, instead featuring a furostane-3,22,26-triol structure.
    • Higher solubility in polar solvents due to open-chain furostane configuration.
    • Less studied for pharmacological effects but implicated in plant defense mechanisms .
Schidigerasaponin El
  • Source : Yucca schidigera .
  • Class : Spirostane steroid (structural isomer of this compound).
  • Molecular Formula : C₂₇H₄₆O₁₁.
  • Key Differences :
    • Exhibits amorphous morphology (vs. crystalline this compound).
    • Specific rotation [α]D = -40 (c = 1.0 in pyridine), identical to this compound, but stereochemical variations at C-25 result in distinct receptor interactions .
Asparagioside D
  • Source : Asparagus officinalis .
  • Class : Spirostane steroid.
  • Molecular Formula : C₂₄H₄₀O₁₀.
  • Key Differences :
    • Smaller molecular weight (903.069 vs. 1,065.211) due to fewer glycoside units.
    • Higher specific rotation ([α]D = -166 in MeOH), indicating distinct chiral centers .

Comparative Analysis Table

Compound Class Molecular Formula Source Melting Point (°C) Specific Rotation ([α]D) Key Bioactivity
This compound Spirostane steroid C₂₇H₄₆O₁₁ Yucca filamentosa 292–294 -40 (pyridine) Hypnotic, cold stress adaptation
Protothis compound Furostane steroid C₂₇H₄₆O₁₁ Yucca filamentosa N/A N/A Plant defense mechanisms
Schidigerasaponin El Spirostane steroid C₂₇H₄₆O₁₁ Yucca schidigera Amorphous -40 (pyridine) RTECS-listed bioactivity
Asparagioside D Spirostane steroid C₂₄H₄₀O₁₀ Asparagus officinalis 246–250 -166 (MeOH) Antifungal properties

Key Research Findings

  • Cold Stress Adaptation : this compound and related saponins (e.g., medicoside G) are downregulated in Camellia species under freezing stress (-4°C), suggesting shared roles in membrane stabilization and osmotic regulation. However, this compound’s spirostane structure may confer greater structural rigidity compared to furostane analogues like Protothis compound .
  • Pharmacological Profiles: this compound’s hypnotic effects are unique among its structural analogues, which lack reported central nervous system activity. Schidigerasaponin El, despite structural similarity, is primarily studied for industrial applications (e.g., surfactant properties) .
  • Glycosylation Impact: The number and position of glycoside units (e.g., mono- vs. tri-glycosides) influence solubility and bioactivity. This compound’s tri-glycoside structure enhances water solubility compared to Asparagioside D’s di-glycoside form .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.